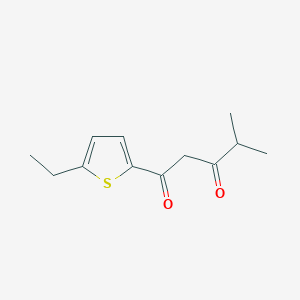
2-Methyl-4-(methylthio)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(methylthio)butan-2-ol is an organic compound with the molecular formula C6H14OS It is a secondary alcohol with a methylthio group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butanol with methylthiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters is crucial to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(methylthio)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or thiols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols and thiols.
Substitution: Compounds with different functional groups replacing the methylthio group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(methylthio)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(methylthio)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methylthio group can participate in nucleophilic and electrophilic reactions, influencing its reactivity and interactions with other molecules. The secondary alcohol group also plays a role in its chemical behavior, allowing for hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-butanol: A structurally similar compound without the methylthio group.
4-Methylthio-2-butanone: Contains a ketone group instead of an alcohol group.
2-Methyl-4-(methylthio)butane: Lacks the hydroxyl group present in 2-Methyl-4-(methylthio)butan-2-ol.
Uniqueness
This compound is unique due to the presence of both a secondary alcohol and a methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Eigenschaften
Molekularformel |
C6H14OS |
|---|---|
Molekulargewicht |
134.24 g/mol |
IUPAC-Name |
2-methyl-4-methylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HAAWEOFFYXBQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



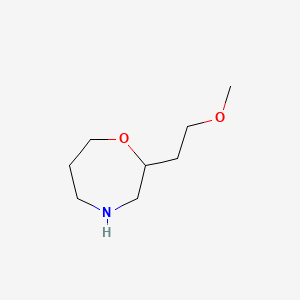




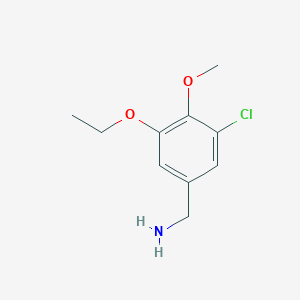

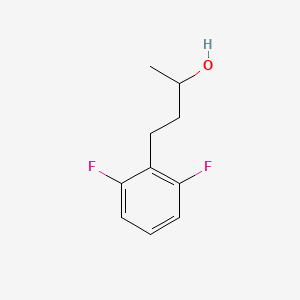
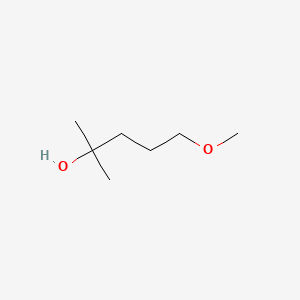

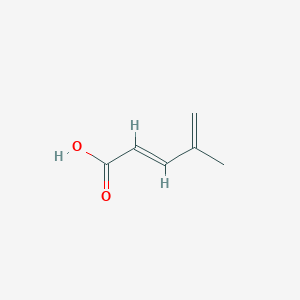
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
